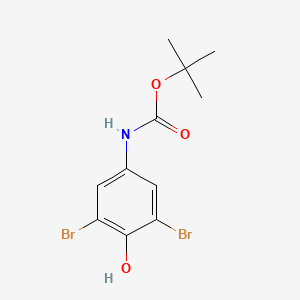
t-Butyl (3,5-dibromo-4-hydroxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, two bromine atoms, and a hydroxyl group attached to a phenyl ring, which is further connected to a carbamate group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, TERthis compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more reduced species.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of reduced species with altered oxidation states.
Hydrolysis: Formation of amines and carbon dioxide.
科学研究应用
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The presence of bromine atoms and the carbamate group play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene used in the synthesis of antistress agents.
Uniqueness
TERT-BUTYL (3,5-DIBROMO-4-HYDROXYPHENYL)CARBAMATE is unique due to the presence of both bromine atoms and a carbamate group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
属性
分子式 |
C11H13Br2NO3 |
|---|---|
分子量 |
367.03 g/mol |
IUPAC 名称 |
tert-butyl N-(3,5-dibromo-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(15)8(13)5-6/h4-5,15H,1-3H3,(H,14,16) |
InChI 键 |
HUZHUQFXJAOHBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)

